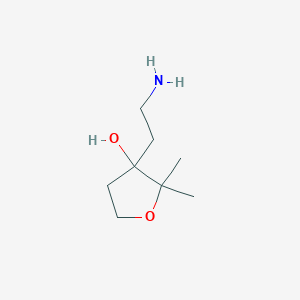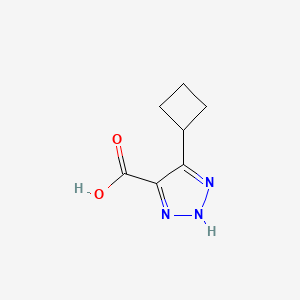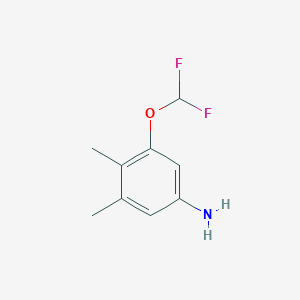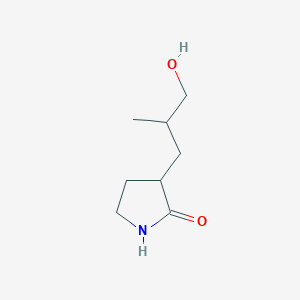
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are used as lead compounds in the design of bioactive agents
Métodos De Preparación
The synthesis of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Análisis De Reacciones Químicas
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and dehydrogenation agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing novel bioactive compounds . Its derivatives have shown potential in antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . In organic synthesis, it serves as a versatile synthon due to its rich reactivity . Additionally, it has applications in the development of new methods for the synthesis of alkaloids and unusual β-amino acids .
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors . The presence of the hydroxy group allows for specific interactions with biological molecules, enhancing its bioactivity .
Comparación Con Compuestos Similares
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique hydroxy group in this compound contributes to its distinct reactivity and bioactivity . This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(3-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)4-7-2-3-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
Clave InChI |
PZQIVYVXAYWZPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCNC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




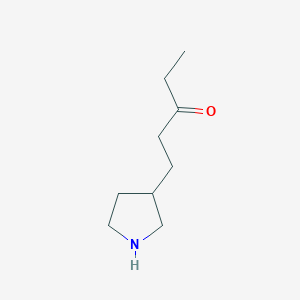
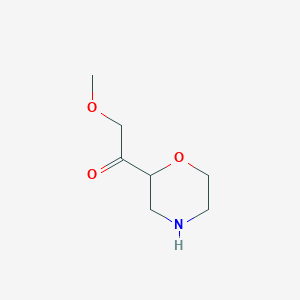
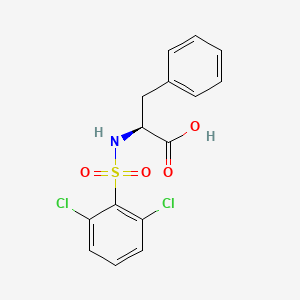
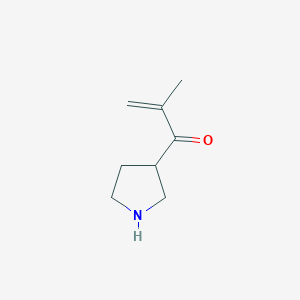


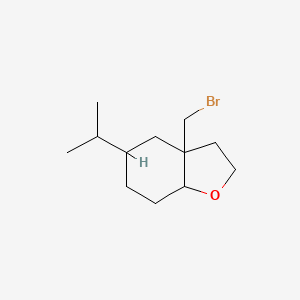
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
